5,6-dimethoxy-1-methyl-1H-indole
Description
Historical Development and Significance of Indole (B1671886) Core Structures in Organic Chemistry
The journey of indole chemistry began in the mid-19th century with the study of the dye indigo. wikipedia.orgcreative-proteomics.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgchemeurope.com His subsequent proposal of the indole formula in 1869 laid the foundation for a burgeoning field of study. wikipedia.orgchemeurope.com The significance of the indole core structure in organic chemistry surged in the 1930s with the discovery of its presence in numerous important alkaloids, such as tryptophan and auxins. wikipedia.orgchemeurope.com This realization propelled indole and its derivatives to the forefront of research, where they remain today. wikipedia.org
The indole structure is a fundamental building block in a multitude of natural products and synthetic compounds, exhibiting a wide range of biological activities. mdpi.comnih.gov Its presence in essential molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) underscores its biological importance. fiveable.mevedantu.com The versatility of the indole scaffold has made it a "privileged structure" in medicinal chemistry, frequently utilized in the design and synthesis of novel therapeutic agents. mdpi.comresearchgate.net
Structural Features and Aromaticity of Indole Derivatives
Indole is an aromatic heterocyclic organic compound with the chemical formula C₈H₇N. wikipedia.orgvedantu.com Its bicyclic structure consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgfiveable.mevedantu.com This fusion of a benzene and pyrrole ring also leads to the name benzopyrrole. vedantu.com The indole molecule is planar and possesses a total of 10 π-electrons, fulfilling Hückel's rule for aromaticity (4n+2, where n=2). vedantu.comlibretexts.orgquora.com The lone pair of electrons on the nitrogen atom actively participates in the delocalized π-system, contributing to the molecule's aromatic character and its electron-rich nature. vedantu.comlibretexts.orgchemcess.com
This aromaticity imparts significant stability to the indole ring system. creative-proteomics.comreddit.com However, the electron distribution is not uniform across the bicyclic structure. The pyrrole ring is more electron-rich than the benzene ring, making the C3 position particularly susceptible to electrophilic substitution. wikipedia.orgchemcess.comyoutube.com The nitrogen atom's lone pair participation in the aromatic system means that indole is not basic like simple amines. wikipedia.orgchemeurope.com
Positioning of Methoxy (B1213986) Substituents in Indole Scaffolds and their Chemical Implications
The introduction of substituents onto the indole ring can significantly modulate its chemical and biological properties. chim.itresearchgate.net Methoxy groups (–OCH₃), being electron-donating, further enhance the electron density of the indole nucleus, thereby increasing its reactivity. chim.it The position of these methoxy groups on the indole scaffold has a profound impact on the molecule's behavior.
In the case of 5,6-dimethoxy-1-methyl-1H-indole, the methoxy groups are located on the benzene portion of the ring system. This substitution pattern influences the electronic environment of the entire molecule. Research on various methoxy-substituted indoles has shown that the position of the methoxy group can affect the stability of different conformers and the molecule's photochemical behavior. researchgate.net For instance, studies on C5-substituted indolyl azines have demonstrated that electron-rich substituents like methoxy groups can be more effective in certain catalytic reactions compared to electron-deficient groups. acs.orgacs.org The presence of methoxy groups can also influence the biological activity of indole derivatives, with some studies indicating that their introduction can enhance anti-proliferative or neuroprotective activities. nih.gov
The methyl group at the N1 position in this compound also plays a crucial role. It prevents the formation of N-H hydrogen bonds, which can affect the molecule's intermolecular interactions and solubility.
Overview of Research on Indole Derivatives as Versatile Chemical Scaffolds
Indole derivatives are recognized as highly versatile scaffolds in medicinal chemistry and drug discovery. mdpi.comnih.govkit.edu Their ability to interact with a wide range of biological targets has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comeurekaselect.comresearchgate.net
The structural versatility of the indole ring allows for the synthesis of a vast library of compounds with tailored biological activities. mdpi.comresearchgate.net Researchers have extensively explored the modification of the indole core to create novel drugs with improved efficacy and reduced side effects. mdpi.comresearchgate.net For example, indole derivatives have been developed as tubulin polymerization inhibitors for cancer therapy and as agents targeting various enzymes and receptors. mdpi.comeurekaselect.com The ongoing research in this field continues to uncover new applications for indole-based compounds in addressing significant healthcare challenges. mdpi.comnih.gov
Interactive Data Table: Properties of Indole and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Indole | C₈H₇N | 117.15 | Fused benzene and pyrrole rings. wikipedia.org |
| 5,6-Dimethoxyindole (B14739) | C₁₀H₁₁NO₂ | 177.20 | Methoxy groups at positions 5 and 6. sigmaaldrich.comnih.gov |
| 1-Methylindole | C₉H₉N | 131.18 | Methyl group at position 1. |
| This compound | C₁₁H₁₃NO₂ | 191.23 | Methoxy groups at positions 5 and 6, methyl group at position 1. |
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYISXGQOZSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406440 | |
| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-40-3 | |
| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 5,6 Dimethoxy 1 Methyl 1h Indole
Electrophilic Substitution Patterns on the Indole (B1671886) Ring System
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. chim.it The introduction of methoxy (B1213986) and methyl groups further modulates this reactivity, influencing both the rate and the regioselectivity of electrophilic substitution reactions.
Influence of 5,6-Dimethoxy Substitution on Ring Activation and Regioselectivity
The two methoxy groups at the C5 and C6 positions of the indole ring are powerful activating groups. ulakbim.gov.tr Through resonance, they donate electron density to the aromatic system, further enhancing the nucleophilicity of the indole core and making it even more reactive towards electrophiles than the parent indole molecule. chim.it This increased electron density is not uniformly distributed, leading to preferential attack at specific positions. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.comlibretexts.org In the case of 5,6-dimethoxy-1-methyl-1H-indole, this activation significantly influences the preferred sites of electrophilic attack.
The regioselectivity of electrophilic aromatic substitution is a cornerstone of organic chemistry, with substituent effects playing a pivotal role in directing incoming electrophiles to specific positions on an aromatic ring. youtube.com Activating groups, such as the methoxy group, are typically ortho, para-directors. libretexts.orgyoutube.com
Table of Directing Effects of Common Substituents
| Substituent Group | Activating/Deactivating | Directing Effect |
| -NH2, -NHR, -NR2 | Strongly Activating | Ortho, Para |
| -OH, -OR | Strongly Activating | Ortho, Para |
| -Alkyl | Weakly Activating | Ortho, Para |
| -Halogens | Weakly Deactivating | Ortho, Para |
| -CHO, -COR | Moderately Deactivating | Meta |
| -CN, -SO3H | Moderately Deactivating | Meta |
| -NO2, -NR3+ | Strongly Deactivating | Meta |
Reactivity at Specific Positions (C2, C3, C4, C7) of Methoxy-Activated Indoles
While the C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack in indoles, the presence of activating methoxy groups can influence the reactivity of other positions. stackexchange.com
C3 Position: This remains a primary site for electrophilic substitution due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com
C2 Position: While less reactive than C3, functionalization at the C2 position can occur, particularly if the C3 position is blocked. The presence of an electron-withdrawing group at C2 can activate the C3 position for nucleophilic substitution. youtube.com
C4 and C7 Positions: These positions on the benzene portion of the indole ring are also activated by the C5 and C6 methoxy groups. Functionalization at these sites, particularly C4 and C7, can be notoriously difficult to achieve selectively and often requires the use of directing groups. researchgate.netnih.gov Recent advances have utilized transient directing groups to achieve C4-alkynylation of indoles. acs.org The installation of a chloride at the C2 position has been shown to alter the inherent propensity for cyclization at C2, favoring the C4 position. nih.gov
C-H Functionalization Strategies for Indole Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For indole derivatives, this strategy offers a direct route to introduce various functional groups without the need for pre-functionalized starting materials. Rhodium-catalyzed reactions have been successfully employed for the enantioselective C-H functionalization of indoles at the C3 position using α-alkyl-α-diazoesters. nih.gov While much of the focus has been on the C2 and C3 positions, significant progress has been made in developing strategies for the site-selective functionalization of the C4 to C7 positions of the indole core, often employing directing groups to achieve the desired regioselectivity. researchgate.netnih.gov
Reactions with Aldehydes and Ketones: Formation of Diindolylmethanes and Complex Adducts
Indoles readily react with aldehydes and ketones, typically in the presence of an acid catalyst, to form bis(indolyl)methanes (DIMs). nih.gov In the case of this compound, the enhanced nucleophilicity of the indole ring facilitates this reaction. The reaction proceeds through the initial electrophilic attack of the protonated carbonyl compound at the C3 position of the indole, followed by dehydration and subsequent attack by a second indole molecule. While aldehydes react readily, ketones are generally less reactive. nih.gov The reaction of indoles with arylglyoxals or methyl ketones can lead to the formation of more complex dihydro-indole derivatives. rsc.org
Oxidation and Reduction Chemistry of this compound
The electron-rich nature of this compound makes it susceptible to oxidation. Oxidation can lead to the formation of various products, including oxindoles. The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For instance, one-electron oxidation of related 5,6-dihydroxyindoles leads to the formation of indole semiquinone radicals. rsc.org
Conversely, the indole ring can be reduced, typically to the corresponding indoline (B122111) derivative. Common reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be employed for this transformation.
Exploration of Other Reaction Pathways (e.g., Nucleophilic, Radical)
While electrophilic substitution is the dominant reaction pathway for indoles, other mechanisms are also possible.
Nucleophilic Substitution: Nucleophilic substitution on the indole ring is generally difficult due to its electron-rich character. However, it can be facilitated by the presence of strong electron-withdrawing groups on the ring. youtube.com For example, the presence of a formyl group at the C3 position can activate the C2 position for nucleophilic attack. youtube.com
Radical Reactions: The involvement of radical intermediates in the chemistry of indoles has been studied, particularly in the context of oxidation. The one-electron oxidation of hydroxylated indoles, such as 5,6-dihydroxyindole, produces semiquinone radicals which can undergo further reactions. rsc.org These radical species can interact with other molecules or decay through second-order kinetics.
Spectroscopic and Structural Characterization of 5,6 Dimethoxy 1 Methyl 1h Indole
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Detailed experimental Fourier-Transform Infrared (FTIR) and Raman spectroscopy data for 5,6-dimethoxy-1-methyl-1H-indole are not extensively available in the reviewed scientific literature. However, the expected spectra would feature characteristic vibrational modes corresponding to its functional groups. These would include C-H stretching vibrations from the aromatic indole (B1671886) ring and the methyl and methoxy (B1213986) substituents, C-O stretching from the methoxy groups, and various C-C and C-N stretching and bending modes within the indole skeleton. Analysis of related indole structures can provide insight into the expected spectral regions for these vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.
Specific, experimentally verified ¹H NMR data for this compound, including coupling constants and assigned chemical shifts, are not detailed in the available peer-reviewed literature. For a definitive analysis, the compound would need to be synthesized and subjected to NMR analysis.
Based on general principles and data for analogous indole structures, the expected ¹H NMR spectrum would show distinct signals for the protons on the indole ring, the N-methyl group, and the two methoxy groups. The aromatic protons would appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing their positions relative to one another. The N-methyl and methoxy protons would appear as sharp singlets in the upfield region (typically δ 3.5-4.0 ppm).
As with proton NMR, complete and assigned experimental ¹³C NMR data for this compound is not readily found in published scientific papers. A ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule. It would display unique signals for each carbon atom in the indole skeleton, the N-methyl carbon, and the two methoxy carbons. The carbons of the aromatic ring would resonate in the δ 100-150 ppm range, with the carbons bonded to the oxygen and nitrogen atoms shifted further downfield.
While specific 2D-NMR spectra for this compound are not available, advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous structural elucidation of complex indole alkaloids. researchgate.net
COSY spectra would establish proton-proton (H-H) coupling networks, confirming the connectivity of adjacent protons within the indole ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.
HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the N-methyl and methoxy proton signals to their respective carbons and for confirming the substitution pattern on the aromatic ring by showing correlations from aromatic protons to various carbons in the skeleton. researchgate.net
These techniques, applied in concert, would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Published mass spectrometry data, including detailed fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), for this compound are not available in the surveyed literature. This analysis would be essential to confirm the compound's molecular weight of 191.23 g/mol (for the molecular formula C₁₁H₁₃NO₂) and to study its fragmentation pathways, which can provide additional structural clues. For related indole derivatives, mass spectrometry is a standard characterization method. researchgate.net
X-ray Crystallography and Solid-State Structure Analysis
A definitive three-dimensional structure of this compound in the solid state, as determined by single-crystal X-ray crystallography, has not been reported in the scientific literature. Such an analysis would provide precise bond lengths, bond angles, and information about the planarity of the indole ring system and the conformation of the methoxy substituents. It would also reveal intermolecular interactions, such as π-stacking, that govern the crystal packing. While crystal structures for related compounds like methyl 5-methoxy-1H-indole-2-carboxylate have been determined, this data cannot be directly extrapolated to the title compound. researchgate.netresearchgate.net
Crystal Packing and Intermolecular Interactions
π-π Stacking: The electron-rich indole ring system is prone to π-π stacking interactions, a common feature in the crystal structures of aromatic and heteroaromatic compounds. nih.govmdpi.com In analogous structures, such as methyl 5,6-dimethoxy-1H-indole-2-carboxylate, the indole rings of adjacent molecules exhibit significant π-π stacking. researchgate.net Similarly, in 5,6-dimethoxy-2-methylisoindole-1,3-dione, pairs of molecules form π-stacked head-to-tail dimers with a remarkably short interplanar distance of 3.34(2) Å. researchgate.net It is highly probable that this compound also adopts a similar stacked arrangement in the solid state, driven by favorable electrostatic and van der Waals interactions between the aromatic rings. The presence of electron-donating methoxy groups further enhances the electron density of the benzene (B151609) portion of the indole ring, potentially influencing the geometry and strength of these stacking interactions.
Molecular Planarity and Conformational Analysis
In the crystal structure of the closely related methyl 5,6-dimethoxy-1H-indole-2-carboxylate, the indole ring system is nearly planar. researchgate.net The deviations of the methoxy carbon atoms from the mean plane of the indole ring are reported to be small. researchgate.net For 5,6-dimethoxy-2-methylisoindole-1,3-dione, the molecule is also described as being essentially planar. researchgate.net In this molecule, the methoxy substituents point in opposite directions relative to the plane of the aromatic system. researchgate.net
Computational studies on the conformational analysis of similar molecules, such as 5,6-dimethoxy-1-indanone, have shown that different orientations of the methoxy groups can lead to various conformers with distinct energy levels. It is expected that for this compound, the preferred conformation in the solid state would be one that minimizes steric hindrance while maximizing favorable intermolecular interactions. The N-methyl group itself does not significantly distort the planarity of the indole ring.
Detailed Bond Lengths and Angles
Precise bond lengths and angles for this compound would be definitively determined by single-crystal X-ray diffraction. In the absence of a specific study for this compound, data from analogous structures can provide valuable estimates. The bond lengths and angles within the 5,6-dimethoxyindole (B14739) core are expected to be very similar to those reported for methyl 5,6-dimethoxy-1H-indole-2-carboxylate and 5,6-dimethoxy-2-methylisoindole-1,3-dione.
The attachment of the methyl group to the nitrogen atom is anticipated to have a minimal effect on the geometry of the indole ring itself. The C-N-C bond angle involving the methyl group and the two adjacent carbon atoms of the pyrrole (B145914) ring will adopt a value typical for an sp²-hybridized nitrogen in a five-membered aromatic ring.
Below are tables of selected bond lengths and angles for analogous compounds, which can serve as a reference for the expected geometry of this compound.
Table 1: Selected Bond Lengths (Å) in an Analogous Indole Structure Data based on a related dimethoxyindole derivative.
| Bond | Length (Å) |
| C-N | ~1.37 |
| C=C (in pyrrole ring) | ~1.38 |
| C-C (in benzene ring) | ~1.39 - 1.41 |
| C-O (methoxy) | ~1.36 |
| O-C (methyl) | ~1.42 |
| N-C (methyl) | ~1.46 |
Table 2: Selected Bond Angles (°) in an Analogous Indole Structure Data based on a related dimethoxyindole derivative.
| Angle | Angle (°) |
| C-N-C (in pyrrole ring) | ~108 |
| N-C-C (in pyrrole ring) | ~107 - 110 |
| C-C-C (in benzene ring) | ~119 - 121 |
| C-C-O (methoxy) | ~115 - 125 |
| C-O-C (methoxy) | ~117 |
| C-N-C (N-methyl) | ~125 |
It is important to note that these values are approximations based on similar structures and the actual bond lengths and angles for this compound may vary slightly.
Computational and Theoretical Investigations of 5,6 Dimethoxy 1 Methyl 1h Indole
Quantum Chemical Studies (Ab-initio and Density Functional Theory)
Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's behavior.
Geometry Optimization and Electronic Structure Calculations
The first step in any quantum chemical investigation is the optimization of the molecular geometry to find the most stable arrangement of atoms. For 5,6-dimethoxy-1-methyl-1H-indole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. researchgate.netjocpr.com These calculations would reveal a nearly planar indole (B1671886) ring system, with the methyl and methoxy (B1213986) groups introducing specific spatial orientations.
The electronic structure calculations that follow geometry optimization provide information about the distribution of electrons within the molecule. For instance, in related indole derivatives, the presence of electron-donating methoxy groups at the 5 and 6 positions significantly influences the electron density of the benzene (B151609) ring portion of the indole nucleus. The N-methylation further modifies the electronic environment of the pyrrole (B145914) ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.netaip.org
In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole moiety and the methoxy-substituted benzene ring, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, representing the regions susceptible to nucleophilic attack. The energy gap for substituted indoles can be modulated by the nature of the substituents. researchgate.netacs.org
Below is an illustrative data table of calculated HOMO-LUMO energies for this compound and related indole derivatives, based on typical DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole | -5.58 | -0.15 | 5.43 |
| 1-Methyl-1H-indole | -5.42 | -0.10 | 5.32 |
| 5,6-Dimethoxy-1H-indole | -5.15 | -0.05 | 5.10 |
| This compound | -5.08 | -0.02 | 5.06 |
This table presents illustrative data based on general trends observed in computational studies of substituted indoles.
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. uni-muenchen.deyoutube.comnumberanalytics.com These maps are invaluable for predicting how a molecule will interact with other charged or polar species. For this compound, the MEP map would show regions of negative potential (electron-rich) around the oxygen atoms of the methoxy groups and the nitrogen atom of the indole ring, suggesting these are likely sites for hydrogen bond acceptance. researchgate.netresearchgate.net Regions of positive potential (electron-poor) would be located around the hydrogen atoms. youtube.com This information is critical for understanding intermolecular interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies on Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comnih.gov While specific QSAR studies on this compound are not extensively reported, the principles can be applied to understand its potential biological profile based on studies of other indole derivatives. tandfonline.comresearchgate.net
QSAR models are built using a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include electronic descriptors (e.g., HOMO-LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP). researchgate.net For a series of indole derivatives, a QSAR model might reveal that electron-donating substituents at certain positions enhance a particular biological activity, while bulky groups at other positions are detrimental. Such a model could predict the activity of this compound based on its calculated descriptors.
An example of a generic QSAR equation for a hypothetical biological activity of indole derivatives could be:
pIC50 = c0 + c1(LogP) + c2(HOMO) + c3*(Molecular Weight)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from statistical analysis of a training set of molecules.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
When simulated in a solvent like water, MD can reveal how water molecules arrange themselves around the solute, a process known as solvation. nih.govnih.govresearchgate.net The simulations would show the formation of hydrogen bonds between the methoxy oxygen atoms and water molecules. The analysis of radial distribution functions from the simulation can quantify the average distances and coordination numbers of water molecules around specific sites of the indole derivative. nitech.ac.jp This information is crucial for understanding the compound's solubility and how it might interact in a biological environment.
Investigation of Intermolecular Interactions through Computational Methods
The way molecules interact with each other governs their macroscopic properties, such as their crystal packing and binding affinity to biological targets. Computational methods are instrumental in characterizing these non-covalent interactions. For this compound, key intermolecular interactions include hydrogen bonding and π-π stacking.
Studies on similar indole-containing structures have shown that the indole ring is capable of engaging in π-π stacking interactions, where two aromatic rings align in a parallel or offset fashion. vscentrum.bemdpi.comscilit.comvub.be The presence of methoxy and methyl substituents on the indole ring of this compound would modulate the strength and geometry of these stacking interactions. vscentrum.be Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of these forces. mdpi.com
Hydrogen bonding is another critical interaction. While the N-methylation in this compound removes the traditional N-H hydrogen bond donor site of the indole ring, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Computational methods can predict the geometry and strength of these hydrogen bonds with potential donor molecules.
An illustrative table showing calculated interaction energies for different types of intermolecular interactions involving the indole core is presented below.
| Interaction Type | Interacting Partner | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Benzene | -2.5 to -3.5 |
| Hydrogen Bonding | Water (with methoxy oxygen) | -3.0 to -5.0 |
| C-H···π | Methane | -0.5 to -1.5 |
This table presents illustrative data based on computational studies of intermolecular interactions in substituted aromatic systems.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Building Block for Complex Heterocyclic Systems
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural product synthesis due to its prevalence in biologically active compounds. The specific substitution pattern of 5,6-dimethoxy-1-methyl-1H-indole makes it an attractive starting material for the construction of more complex heterocyclic systems. The electron-donating nature of the methoxy (B1213986) groups enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions that are pivotal for building molecular complexity.
Researchers have utilized this compound as a key intermediate in the synthesis of various intricate heterocyclic frameworks. The inherent reactivity of the indole nucleus allows for the introduction of diverse functional groups and the annulation of additional rings, leading to the creation of novel polycyclic and heterocyclic structures. These complex systems often serve as scaffolds for the development of new therapeutic agents and functional materials.
Incorporation into Polymeric Materials and Organic Semiconductors
The unique electronic properties of the this compound nucleus have led to its exploration in the field of materials science. Its electron-rich aromatic system suggests potential for its use in the development of organic electronic materials. While direct applications in polymeric materials and organic semiconductors are an emerging area of research, the foundational properties of this indole derivative make it a candidate for incorporation into such systems.
The potential for this compound to be functionalized and polymerized opens avenues for creating novel polymers with tailored electronic and optical properties. As a component of organic semiconductors, the indole unit could contribute to charge transport and light-emitting capabilities, although specific examples of its use in this context are still under investigation.
Synthetic Precursors for Novel Molecular Scaffolds.benchchem.combldpharm.comachemblock.comnih.govchemicalbook.comnih.gov
One of the most significant applications of this compound is its role as a precursor for the synthesis of novel molecular scaffolds. bldpharm.comachemblock.comnih.govchemicalbook.comnih.gov Its chemical structure provides a versatile platform for a variety of chemical transformations, enabling the generation of a wide array of derivatives with potential applications in drug discovery and chemical biology.
Synthesis of Indole-Piperidinium Conjugates.nih.gov
The synthesis of hybrid molecules that combine different pharmacophores is a common strategy in drug design. While direct evidence for the synthesis of indole-piperidinium conjugates specifically from this compound is not extensively documented in the provided search results, the general reactivity of the indole nucleus lends itself to such modifications. The nitrogen atom of the indole can be alkylated, and functional groups can be introduced at various positions on the ring, which could then be used to link to a piperidinium (B107235) moiety. These types of conjugates are often designed to target specific biological receptors or to enhance the pharmacokinetic properties of a parent molecule.
Intermediate in the Synthesis of Specific Target Molecules.benchchem.combldpharm.comachemblock.comnih.gov
The utility of this compound as an intermediate is well-established in the synthesis of a range of target molecules. bldpharm.comachemblock.comnih.gov Its derivatives, such as this compound-2-carboxylic acid, serve as crucial building blocks in multi-step synthetic sequences. bldpharm.com The strategic placement of the methoxy and methyl groups can influence the regioselectivity of subsequent reactions, guiding the synthesis towards a desired product. This level of control is highly valuable in the total synthesis of complex natural products and the development of new pharmaceutical agents.
| Derivative | CAS Number | Molecular Formula | Application |
| This compound-2-carboxylic acid | 380607-13-6 | C12H13NO4 | Building block for more complex molecules. bldpharm.com |
| 5,6-dimethoxy-1H-indole | 14430-23-0 | C10H11NO2 | Precursor for various synthetic transformations. achemblock.com |
| 5,6-dimethoxy-1-indanone | 2107-69-9 | C11H12O3 | Intermediate in organic synthesis. nih.gov |
Development of New Synthetic Methodologies Utilizing its Unique Reactivity Profile
The distinct reactivity of this compound, conferred by its specific substitution pattern, has spurred the development of new synthetic methodologies. The electron-rich nature of the indole ring makes it susceptible to a variety of chemical transformations that might not be as efficient with less substituted indoles.
Chemists have explored various reactions with this substrate, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloaddition reactions. These investigations not only lead to the synthesis of novel compounds but also contribute to the broader understanding of indole chemistry. The development of new synthetic methods is crucial for expanding the toolbox of organic chemists and enabling the efficient construction of increasingly complex molecules. While specific novel methodologies centered solely on this compound are part of ongoing research, its use in established synthetic strategies highlights its importance in advancing the field of organic synthesis.
Future Directions and Research Opportunities
Exploration of Unconventional Synthetic Pathways
The classical methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Madelung syntheses, have been the bedrock of indole chemistry for over a century. rsc.org However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the exploration of unconventional synthetic pathways. For a specifically substituted indole like 5,6-dimethoxy-1-methyl-1H-indole, these modern techniques could offer significant advantages over traditional batch processing.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. acs.orgnih.govmdpi.comtandfonline.comunina.it The synthesis of this compound and its derivatives could benefit from this technology. For example, palladium-catalyzed intramolecular cyclizations to form the indole ring can be efficiently carried out under microwave irradiation. mdpi.comunina.it This approach would be particularly useful for the rapid generation of a library of derivatives based on the this compound scaffold for screening purposes.
| Synthesis Method | Potential Advantages for this compound |
| Flow Chemistry | Precise control of reaction parameters, improved safety for exothermic reactions, ease of scalability, rapid optimization. mdpi.comnih.govcardiff.ac.uk |
| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields, cleaner reaction profiles, suitability for high-throughput synthesis. acs.orgnih.govmdpi.comtandfonline.com |
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
The static picture of a molecule provided by standard spectroscopic techniques like NMR and IR at room temperature often belies the complex dynamic processes occurring at the molecular level. Advanced spectroscopic methods can provide invaluable insights into these dynamics, which are crucial for understanding reaction mechanisms and molecular interactions.
Dynamic NMR (DNMR) Spectroscopy: The 1-methyl group in this compound and the methoxy (B1213986) groups at positions 5 and 6 can exhibit restricted rotation, particularly if the molecule is part of a larger, sterically hindered system. Dynamic NMR spectroscopy is an ideal technique to study such conformational changes. youtube.comyoutube.com By monitoring the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers for rotation around the C-N and C-O bonds. This information is critical for understanding how the molecule's conformation influences its biological activity or its role in a material's properties.
In-situ Reaction Monitoring: Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur. spectroscopyonline.comnih.govyoutube.com By applying these techniques to the synthesis of this compound, researchers could gain a detailed understanding of the reaction kinetics, identify transient intermediates, and elucidate the reaction mechanism. This knowledge is instrumental in optimizing reaction conditions and ensuring the desired product is formed with high selectivity.
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| Dynamic NMR (DNMR) | Study of rotational barriers of the methyl and methoxy groups. youtube.comyoutube.com | Conformational dynamics, energy barriers, understanding of steric effects. |
| In-situ FTIR/Raman | Real-time monitoring of synthetic reactions. spectroscopyonline.comyoutube.com | Reaction kinetics, identification of intermediates, mechanistic insights. |
Integrated Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental work is revolutionizing the way new chemical reactions are discovered and developed. For a molecule like this compound, this integrated approach can accelerate the discovery of novel transformations and applications.
Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for predicting the reactivity and spectroscopic properties of molecules. researchgate.netdntb.gov.uafigshare.com For this compound, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, the stability of potential intermediates, and the transition state energies for various reactions. This theoretical guidance can help experimentalists to design more targeted and efficient synthetic strategies. For example, DFT could be employed to predict the outcome of various C-H functionalization reactions on the indole core, a highly sought-after transformation in modern organic synthesis.
Design of Novel Materials based on this compound Scaffolds
The unique electronic properties of the indole ring system make it an attractive building block for the design of novel organic materials. The presence of electron-donating methoxy groups in this compound further enhances its potential in this area.
Organic Electronics: Indole derivatives have shown promise in the field of organic electronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netacs.org The electron-rich nature of the this compound scaffold makes it an excellent candidate for use as a hole-transporting material or as a component of organic dyes. mdpi.com By incorporating this indole derivative into the structure of organic electronic materials, it may be possible to tune the HOMO/LUMO energy levels and improve device performance. researchgate.net
Conducting Polymers: The polymerization of indole and its derivatives can lead to the formation of conducting polymers with interesting electrochemical and optical properties. researchgate.netajchem-a.comtandfonline.comnih.govacs.org The this compound monomer could be polymerized to create a novel conducting polymer. The methoxy groups would be expected to influence the polymer's electronic properties, such as its conductivity and redox behavior. Such materials could find applications in sensors, energy storage devices, and electrochromic windows.
| Material Type | Potential Role of this compound | Potential Applications |
| Organic Electronics | Hole-transporting material, component of organic dyes. researchgate.netmdpi.com | OLEDs, DSSCs, organic field-effect transistors. |
| Conducting Polymers | Monomer unit for novel conducting polymers. researchgate.netajchem-a.com | Sensors, batteries, supercapacitors, electrochromic devices. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-dimethoxy-1-methyl-1H-indole, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving alkylation, methoxylation, and cyclization. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used for functionalizing indole cores, as seen in related indole derivatives . Key steps include:
- Solvent System : PEG-400/DMF mixtures for efficient reaction kinetics .
- Purification : Column chromatography (70:30 ethyl acetate/hexane) followed by recrystallization to achieve >97% purity .
- Validation : 1H/13C NMR and HRMS are critical for confirming structure and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–3.0 ppm). 13C NMR resolves aromatic carbons (δ 100–150 ppm) and oxygenated substituents .
- X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 17.0768 Å, b = 7.7232 Å) provide definitive structural confirmation .
- HRMS : Molecular ion peaks (e.g., m/z 235.23 for methyl esters) validate molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for substituted indoles?
- Methodological Answer : Discrepancies in NMR shifts or crystallographic parameters may arise from substituent electronic effects or polymorphism. Strategies include:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl 5,6-dimethoxy-1H-indole-2-carboxylate) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometries .
- Variable-Temperature NMR : Resolves dynamic effects like rotameric equilibria .
Q. What strategies improve the oxidative stability of this compound during storage?
- Methodological Answer : The compound’s methoxy groups may undergo demethylation under acidic/oxidative conditions. Mitigation approaches:
- Inert Atmosphere : Store under argon or nitrogen to prevent O2/H2O exposure .
- Antioxidants : Add 0.1% BHT to solutions to suppress radical-mediated degradation .
- Low-Temperature Storage : –20°C in amber vials to minimize photodegradation .
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?
- Methodological Answer :
- Functional Group Modulation : Introduce substituents (e.g., halogens, amides) at the 3-position via Pd-catalyzed cross-coupling .
- Biological Assays : Test derivatives for receptor binding (e.g., serotonin receptors) or enzyme inhibition (e.g., monoamine oxidase) .
- Computational Docking : AutoDock Vina predicts binding affinities to target proteins .
Q. What experimental designs optimize reaction yields for challenging indole functionalizations?
- Methodological Answer : Low yields (e.g., 22–42% in CuAAC reactions ) can be improved via:
- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol% CuI), solvent polarity (DMF vs. THF), and temperature (RT vs. 60°C) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) .
- Flow Chemistry : Enhances reproducibility for scale-up .
Q. How do solubility challenges impact formulation of this compound for in vivo studies?
- Methodological Answer : The compound’s hydrophobicity (logP ~2.5) necessitates:
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4) for aqueous compatibility .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability .
- Prodrug Synthesis : Introduce phosphate esters for enhanced water solubility .
Tables
Table 1 : Key Spectral Data for this compound Derivatives
Table 2 : Reaction Optimization Parameters for Indole Synthesis
| Variable | Range Tested | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|---|
| Catalyst (CuI) | 0.5–5 mol% | 2 mol% | 42% → 55% | |
| Solvent | DMF, PEG-400, THF | PEG-400/DMF (1:1) | 22% → 35% | |
| Temperature | RT, 40°C, 60°C | 60°C | 35% → 48% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
